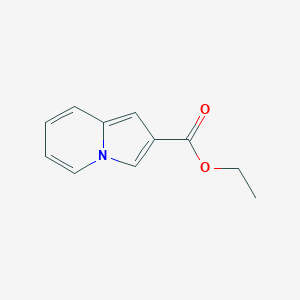

Ethyl Indolizine-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl indolizine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)9-7-10-5-3-4-6-12(10)8-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWGRWMQFFGAQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=CC=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30460133 | |

| Record name | Ethyl Indolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153274-63-6 | |

| Record name | Ethyl Indolizine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30460133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Chichibabin reaction for the synthesis of indolizine scaffolds, a core motif in numerous biologically active compounds. This document details the reaction mechanism, substrate scope, and experimental protocols, with a focus on applications in drug discovery and development, particularly in the context of anticancer research.

Introduction to the Chichibabin Indolizine Synthesis

The Chichibabin indolizine synthesis is a classical and efficient method for the construction of the indolizine nucleus, a nitrogen-containing heterocyclic aromatic compound.[1] The reaction typically involves the condensation of a 2-alkylpyridine with an α-halocarbonyl compound, followed by a base-mediated intramolecular cyclization.[2] The versatility and operational simplicity of this reaction have made it a valuable tool in synthetic organic chemistry for decades.[2]

Indolizine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] Their structural similarity to indole has made them attractive scaffolds in medicinal chemistry, prompting extensive research into their synthesis and biological evaluation.[3]

Reaction Mechanism

The Chichibabin indolizine synthesis proceeds through a multi-step mechanism, initiated by the quaternization of the pyridine nitrogen with the α-halocarbonyl compound. The subsequent steps involve the formation of a pyridinium ylide and an intramolecular cyclization, followed by dehydration to yield the aromatic indolizine ring system.

References

A Technical Guide to the Synthesis of Indolizines via 1,3-Dipolar Cycloaddition: Protocols, Data, and Mechanistic Insights for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 1,3-dipolar cycloaddition reaction for the synthesis of indolizine scaffolds, a core motif in numerous biologically active compounds. This document details the key methodologies, experimental protocols, and quantitative data to facilitate the efficient synthesis and exploration of novel indolizine derivatives for therapeutic applications. Furthermore, it delves into the molecular mechanisms of action of bioactive indolizines, offering insights into their potential as modulators of critical signaling pathways in disease.

Core Principles of 1,3-Dipolar Cycloaddition for Indolizine Synthesis

The 1,3-dipolar cycloaddition is a powerful and versatile method for constructing the five-membered pyrrole ring of the indolizine core.[1][2] The reaction typically involves the in situ generation of a pyridinium ylide, a 1,3-dipole, which then undergoes a cycloaddition reaction with a dipolarophile, usually an activated alkene or alkyne.[3][4] The subsequent aromatization of the resulting cycloadduct yields the stable indolizine ring system.[4]

The general workflow for this synthesis can be visualized as follows:

Caption: General workflow for indolizine synthesis via 1,3-dipolar cycloaddition.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of functionalized indolizines, adapted from peer-reviewed literature.

Protocol 1: One-Pot Synthesis of Multi-substituted Indolizines [5]

This protocol describes a one-pot method for synthesizing multi-substituted indolizines from α-halo-carbonyl compounds, pyridines, and electron-deficient alkenes using potassium dichromate as an oxidant under base-free conditions.

-

Materials:

-

α-Halo-carbonyl compound (e.g., 2-bromoacetophenone)

-

Pyridine derivative

-

Electron-deficient alkene (e.g., methyl acrylate)

-

Potassium dichromate (K₂Cr₂O₇)

-

Solvent (e.g., DMF)

-

-

Procedure:

-

To a solution of the α-halo-carbonyl compound (1.0 mmol) and the pyridine derivative (1.2 mmol) in DMF (5 mL), add the electron-deficient alkene (1.5 mmol).

-

Add a sub-equivalent amount of K₂Cr₂O₇ (0.8 mmol) to the mixture.

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired indolizine derivative.

-

Protocol 2: Synthesis of 1,2,3-Trisubstituted Indolizine Derivatives [6]

This protocol details the synthesis of 1,2,3-trisubstituted indolizines through a two-step process involving the formation of a pyridinium salt followed by a cycloaddition reaction in water.

-

Step 1: Synthesis of Pyridinium Salt

-

Materials:

-

Pyridine derivative

-

α-Bromo ketone (e.g., 2-bromo-1-phenylethan-1-one)

-

Dry acetone

-

-

Procedure:

-

Dissolve the pyridine derivative (1.0 equiv) in dry acetone.

-

Add the α-bromo ketone (1.0 equiv) to the solution.

-

Stir the mixture at room temperature for 5 hours.

-

The resulting precipitate is the pyridinium salt. Filter, wash with cold acetone, and dry under vacuum.

-

-

-

Step 2: 1,3-Dipolar Cycloaddition

-

Materials:

-

Pyridinium salt from Step 1

-

Activated alkyne (e.g., ethyl propiolate, diethyl 2-butynedioate)

-

Water

-

-

Procedure:

-

Suspend the pyridinium salt (1.0 equiv) in water.

-

Add the activated alkyne (1.2 equiv) to the suspension.

-

Stir the reaction mixture at 80 °C for 3 hours.

-

After cooling to room temperature, extract the mixture with an organic solvent (e.g., dichloromethane).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the 1,2,3-trisubstituted indolizine.

-

-

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various indolizine derivatives via 1,3-dipolar cycloaddition, providing a valuable resource for reaction optimization and substrate scope exploration.

Table 1: Synthesis of 1,2,3-Trisubstituted Indolizines [6]

| Entry | Pyridine Derivative | α-Bromo Ketone | Alkyne Dipolarophile | Yield (%) |

| 1 | Pyridine | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | Diethyl acetylenedicarboxylate | 72 |

| 2 | Pyridine | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | Diethyl acetylenedicarboxylate | 75 |

| 3 | Pyridine | 2-Bromo-1-(4-bromophenyl)ethan-1-one | Diethyl acetylenedicarboxylate | 78 |

| 4 | Pyridine | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | Diethyl acetylenedicarboxylate | 65 |

| 5 | 4-Methylpyridine | 2-Bromo-1-phenylethan-1-one | Ethyl propiolate | 70 |

| 6 | Pyridine | 2-Bromo-1-phenylethan-1-one | Ethyl 2-butynoate | 68 |

Table 2: One-Pot Synthesis of Indolizines in Ionic Liquid [Omim]Br [7]

| Entry | Pyridine Derivative | α-Halo Carbonyl Compound | Alkene Dipolarophile | Time (h) | Yield (%) |

| 1 | Pyridine | 2-Bromoacetophenone | N-Phenylmaleimide | 2 | 95 |

| 2 | 4-Methylpyridine | 2-Bromoacetophenone | N-Phenylmaleimide | 2 | 92 |

| 3 | Pyridine | Ethyl 2-bromoacetate | N-Phenylmaleimide | 3 | 85 |

| 4 | Pyridine | 2-Bromoacetophenone | Dimethyl fumarate | 4 | 88 |

| 5 | Pyridine | 2-Bromo-1-(4-chlorophenyl)ethanone | N-Phenylmaleimide | 2.5 | 93 |

Drug Development Applications and Signaling Pathways

Indolizine derivatives have emerged as a promising class of compounds in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Their therapeutic potential stems from their ability to interact with and modulate key cellular signaling pathways implicated in various diseases.

Inhibition of Tubulin Polymerization

Several indolizine derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Mechanism of tubulin polymerization inhibition by indolizine derivatives.

Modulation of EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[2][8][][10][11] Certain indolizine derivatives have been shown to act as EGFR tyrosine kinase inhibitors, blocking the downstream signaling cascades that promote tumor growth.[12]

Caption: Inhibition of the EGFR signaling pathway by indolizine derivatives.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle.[13][14][15] Dysregulation of CDK activity is a common feature of cancer. Indolizine-based compounds have been developed as inhibitors of CDK2, leading to cell cycle arrest, primarily at the G1/S transition.[14][16]

Caption: Mechanism of CDK2 inhibition by indolizine derivatives.

Modulation of p53 and β-catenin Signaling Pathways

The tumor suppressor protein p53 and the Wnt/β-catenin signaling pathway play critical roles in cell fate decisions, including proliferation, apoptosis, and differentiation.[17][18][19] Some indolizine derivatives have been found to modulate these pathways, for instance, by activating p53-dependent apoptosis or by inhibiting the transcriptional activity of β-catenin.[20][21]

Caption: Modulation of p53 and β-catenin signaling by indolizine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. One-pot synthesis of indolizine via 1,3-dipolar cycloaddition using a sub-equivalent amount of K2Cr2O7 as an efficient oxidant under base free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ClinPGx [clinpgx.org]

- 10. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. thieme-connect.de [thieme-connect.de]

- 16. researchgate.net [researchgate.net]

- 17. Down-Regulation of β-Catenin by Activated p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Down-regulation of beta-catenin by activated p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Missense Mutant p53 Transactivates Wnt/β-Catenin Signaling in Neighboring p53-Destabilized Cells through the COX-2/PGE2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Technical Guide to Indolizine Synthesis: A Comparative Analysis of Classical and Modern Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine scaffold is a privileged heterocyclic motif found in a wide array of natural products and pharmacologically active compounds. Its synthesis has been a subject of intense research for over a century, leading to the development of a diverse range of synthetic methodologies. This in-depth technical guide provides a comprehensive overview and comparison of classical and modern pathways for the synthesis of indolizines. We will delve into the mechanisms, scope, and limitations of established methods such as the Chichibabin and Scholtz reactions, and contrast them with contemporary strategies including 1,3-dipolar cycloadditions, transition-metal-catalyzed cross-couplings and C-H functionalization, and metal-free approaches. This guide aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the available synthetic tools to access this important class of compounds, thereby facilitating future research and the discovery of novel indolizine-based therapeutics.

Classical Approaches to Indolizine Synthesis

The foundational methods for constructing the indolizine core were established in the early 20th century. These reactions, while historically significant, often require harsh reaction conditions and offer limited control over substitution patterns.

The Chichibabin Indolizine Synthesis

The Chichibabin (or Tschitschibabin) reaction, first reported in 1927, involves the base-mediated cyclization of N-(cyanomethyl)pyridinium salts. The reaction proceeds via the formation of a pyridinium ylide intermediate, which then undergoes an intramolecular condensation.[1][2]

Mechanism of the Chichibabin Indolizine Synthesis

The reaction is initiated by the deprotonation of the α-carbon to the pyridinium nitrogen, forming a pyridinium ylide. This ylide then attacks the cyano group, leading to a cyclized intermediate that, after tautomerization and elimination of ammonia, yields the indolizine ring system.

Generalized Experimental Protocol for Chichibabin Indolizine Synthesis:

A solution of the N-(cyanomethyl)pyridinium salt in a suitable solvent (e.g., ethanol, DMF) is treated with a base (e.g., sodium ethoxide, potassium carbonate) at elevated temperatures. The reaction mixture is typically stirred for several hours until the starting material is consumed. The product is then isolated by extraction and purified by chromatography or recrystallization.

The Scholtz Indolizine Synthesis

The Scholtz reaction, first described in 1912, is another classical method that involves the condensation of 2-methylpyridine with an α-halo ketone, followed by cyclization.[3][4]

Mechanism of the Scholtz Indolizine Synthesis

The reaction begins with the quaternization of the pyridine nitrogen by the α-halo ketone. Subsequent deprotonation of the methyl group generates a pyridinium ylide, which undergoes an intramolecular aldol-type condensation to form a dihydropyridine intermediate. This intermediate then dehydrates to afford the aromatic indolizine.

Generalized Experimental Protocol for Scholtz Indolizine Synthesis:

2-Methylpyridine is reacted with an α-halo ketone in a high-boiling solvent such as nitrobenzene or in the absence of a solvent at high temperatures. A base, such as sodium bicarbonate, is often added to facilitate the cyclization. After the reaction is complete, the mixture is worked up, and the indolizine product is purified.

Modern Approaches to Indolizine Synthesis

Modern synthetic methods offer significant advantages over classical approaches, including milder reaction conditions, greater functional group tolerance, and improved regioselectivity.

1,3-Dipolar Cycloaddition Reactions

One of the most versatile and widely used modern methods for indolizine synthesis is the 1,3-dipolar cycloaddition of pyridinium ylides with various dipolarophiles, such as alkenes and alkynes.[5][6] This reaction allows for the construction of the five-membered pyrrole ring in a single step.

Mechanism of 1,3-Dipolar Cycloaddition

A pyridinium ylide, generated in situ from a pyridinium salt and a base, acts as a 1,3-dipole. This dipole then undergoes a concerted [3+2] cycloaddition reaction with a dipolarophile. The resulting cycloadduct can then be oxidized to afford the aromatic indolizine.

Generalized Experimental Protocol for 1,3-Dipolar Cycloaddition:

To a solution of the pyridinium salt and the dipolarophile in an appropriate solvent (e.g., acetonitrile, toluene), a base (e.g., triethylamine, DBU) is added. The reaction is often stirred at room temperature or heated to reflux. After completion, the reaction mixture is worked up, and the indolizine product is purified by column chromatography. In some cases, an oxidizing agent is added in a subsequent step to aromatize the initial cycloadduct.

Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized organic synthesis, and the construction of indolizines is no exception. Catalysts based on copper, palladium, rhodium, and gold have been successfully employed in various cyclization and cross-coupling strategies.[4][7]

Copper catalysts are frequently used to promote the synthesis of indolizines, often through domino or one-pot procedures.[8][9] These reactions can involve the coupling of pyridines with various partners, followed by cyclization.

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| CuBr | Pyridine, methyl ketone, alkenoic acid | Solvent-free, O2 atmosphere | Good | [7] |

| CuI | Pyridine ynone, diorganoyl dichalcogenide | Room temperature, open air | Good | [8] |

| CuCl2 | Pyridine, α-acylmethylbromide, maleic anhydride | O2 atmosphere | High | [9] |

Generalized Experimental Protocol for Copper-Catalyzed Indolizine Synthesis:

A mixture of the pyridine derivative, the coupling partner, the copper catalyst (e.g., CuI, CuBr), a ligand (if necessary), and a base in a suitable solvent is heated under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified.

Palladium catalysts are particularly effective for C-H activation and cross-coupling reactions, enabling the direct functionalization of pyridine precursors to form the indolizine ring.[10][11]

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| PdCl2(PPh3)2 | Indolizine, Aryl bromide | NMP, 100 °C, KOAc, H2O | Good to excellent | [10][11] |

| Pd(0) | 2-Bromopyridine, imine, alkyne, CO | One-pot | Good | [12] |

Generalized Experimental Protocol for Palladium-Catalyzed Indolizine Synthesis:

A flask is charged with the pyridine substrate, the coupling partner, the palladium catalyst (e.g., Pd(OAc)2, PdCl2(PPh3)2), a ligand, a base, and a solvent. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed. The product is then isolated by standard workup and purification procedures.

Rhodium catalysts have been utilized in annulation and cyclopropanation/ring-expansion sequences to construct the indolizine framework.[2][13][14]

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Rh(II) | Diazo compound, methyl acrylate | 1,3-dipolar cycloaddition | High | [13] |

| Rh(III) | Pyridin-2(1H)-ones, alkynes | Double C-H activation | Good | [2] |

| Rh-catalyst | Pyridotriazoles, 1,3-dienes | [2+1]-cyclopropanation, ring expansion, oxidation | Good | [14] |

Generalized Experimental Protocol for Rhodium-Catalyzed Indolizine Synthesis:

The rhodium catalyst, reactants, and any necessary additives are combined in a suitable solvent under an inert atmosphere. The reaction is then stirred at the specified temperature for the required time. After completion, the solvent is removed, and the residue is purified by chromatography.

Gold catalysts, known for their ability to activate alkynes, have been employed in cycloisomerization reactions to afford indolizines.[7][15][16]

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Au(III) | Heteroaryl aldehyde, amine, alkyne | Solvent-free or in water | High | [7] |

| AuBr3 | 2-Nitroalkyne | Cycloisomerization | Good | [16] |

Generalized Experimental Protocol for Gold-Catalyzed Indolizine Synthesis:

The gold catalyst is added to a solution of the alkyne-containing substrate in a suitable solvent. The reaction is typically carried out at mild temperatures. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated and purified to yield the indolizine product.

Metal-Free Synthesis Pathways

In recent years, there has been a growing interest in developing metal-free synthetic methods to avoid potential metal contamination in the final products, which is particularly important in medicinal chemistry. These methods often rely on C-H activation or cascade reactions.[17][18][19]

| Method | Reactants | Conditions | Yield (%) | Reference |

| Cascade Michael/SN2/Aromatization | 2-Alkylazaarene, Bromonitroolefin | THF, 80 °C | Up to 99% | [17] |

| Intramolecular Amination of Allylic Alcohols | Allylic alcohol | HCl(aq) or p-TsOH | High | [20] |

| Two-component reaction | Pyrazole derivative, other reactant | Acid catalyst | 8-95% | [19] |

Generalized Experimental Protocol for Metal-Free Indolizine Synthesis:

The reactants are combined in a suitable solvent, often with a catalyst such as an acid or a base. The reaction mixture is then heated or stirred at room temperature. The progress of the reaction is monitored, and upon completion, the product is isolated using standard workup and purification techniques.

Comparative Analysis and Future Outlook

The choice of synthetic pathway for a particular indolizine target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.

Classical methods are often simple to perform but are limited by their harsh conditions and lack of versatility. They are most suitable for the synthesis of simple, unsubstituted or specifically substituted indolizines.

Modern methods , particularly those involving transition-metal catalysis and 1,3-dipolar cycloadditions, offer much greater flexibility and control. They allow for the introduction of a wide range of functional groups under milder conditions. Transition-metal-catalyzed C-H activation represents a particularly powerful and atom-economical approach to indolizine synthesis.

Metal-free reactions are becoming increasingly important, especially in the context of green chemistry and pharmaceutical applications. The development of new and efficient metal-free strategies for indolizine synthesis is an active area of research.

The future of indolizine synthesis will likely focus on the development of even more efficient, selective, and sustainable methods. This will include the discovery of new catalysts, the use of novel reaction media, and the development of one-pot and multicomponent reactions that can rapidly generate molecular complexity from simple starting materials. These advancements will undoubtedly accelerate the discovery of new indolizine-based compounds with important applications in medicine and materials science.

Conclusion

The synthesis of indolizines has evolved significantly from the classical methods of Chichibabin and Scholtz to the sophisticated transition-metal-catalyzed and metal-free strategies of today. This guide has provided a comparative overview of these diverse synthetic pathways, highlighting their mechanisms, scope, and general experimental procedures. For researchers in academia and industry, a thorough understanding of these methods is crucial for the rational design and efficient synthesis of novel indolizine derivatives with potential therapeutic applications. The continued development of innovative synthetic methodologies will undoubtedly pave the way for exciting discoveries in the field of indolizine chemistry.

References

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. ijettjournal.org [ijettjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 7. Indolizine synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Copper(II)-catalyzed indolizines formation followed by dehydrogenative functionalization cascade to synthesize 1-bromoindolizines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 1,3-dipolar cycloaddition chemistry for the preparation of novel indolizinone-based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Gold-Catalyzed Homogeneous (Cyclo)Isomerization Reactions [frontiersin.org]

- 16. books.lucp.net [books.lucp.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Frontiers | Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Aminations [frontiersin.org]

- 19. Metal-Free Catalyzed Synthesis of Fluorescent Indolizine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Technical Guide: Ethyl Indolizine-2-carboxylate as a Versatile Precursor for the Synthesis of Indolizidine Alkaloids

Audience: Researchers, scientists, and drug development professionals.

Abstract

Indolizidine alkaloids represent a large and structurally diverse class of natural products with a wide array of biological activities, making them attractive targets in medicinal chemistry and drug development. A key challenge in their synthesis is the efficient and stereocontrolled construction of the core bicyclic [4.3.0] azabicyclic framework. This technical guide details a robust synthetic strategy that utilizes the aromatic heterocycle, ethyl indolizine-2-carboxylate, as a stable and versatile precursor. The core of this strategy involves a critical diastereoselective catalytic hydrogenation to convert the planar, aromatic indolizine ring system into the saturated indolizidine scaffold. This document provides an in-depth overview of the synthetic pathway, including detailed experimental protocols for the synthesis of the precursor, its core hydrogenation, and subsequent functional group manipulations, supported by quantitative data and workflow diagrams.

Introduction to the Synthetic Strategy

The indolizidine core is the structural foundation of over 200 known alkaloids, many of which exhibit significant biological properties, including glycosidase inhibition and anti-tumor activity. The synthetic approach detailed herein leverages the chemical stability and reactivity of the indolizine nucleus. Indolizines serve as valuable, aromatic precursors to the saturated indolizidine skeleton.[1]

The overall synthetic logic proceeds in three main stages:

-

Synthesis of the Aromatic Precursor : Formation of a substituted this compound via a 1,3-dipolar cycloaddition reaction.

-

Core Saturation : Diastereoselective catalytic hydrogenation of the indolizine ring system to yield the core indolizidine framework.

-

Functional Group Interconversion : Reduction of the ethyl ester moiety to a primary alcohol, a common functional group handle for further elaboration into specific alkaloid targets.

This guide provides detailed methodologies for each of these key transformations.

Caption: High-level overview of the synthetic pathway.

Synthesis of the Precursor: this compound

The synthesis of the indolizine ring system can be achieved through several established methods, including the Tschitschibabin reaction and 1,3-dipolar cycloadditions.[2][3] The 1,3-dipolar cycloaddition of a pyridinium ylide with an electron-deficient alkyne is a particularly efficient and modular approach.[4]

Synthetic Workflow

The workflow begins with the generation of a pyridinium ylide in situ from a pyridine and an α-halo ketone (e.g., phenacyl bromide). This ylide then undergoes a [3+2] cycloaddition reaction with an alkyne, such as ethyl propiolate, to form the substituted indolizine ring.

Caption: Workflow for 1,3-dipolar cycloaddition synthesis.

Experimental Protocol: Synthesis of Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate (Analogue)

This protocol is adapted from a reported synthesis of a closely related indolizine analogue and serves as a representative example of the 1,3-dipolar cycloaddition methodology.[4]

-

Reaction Setup : To a solution of 4-(piperidin-1-yl)pyridine (1.0 mmol) in acetone (15 mL), add the desired substituted phenacyl bromide (1.0 mmol).

-

Ylide Formation : Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridinium salt.

-

Cycloaddition : Add ethyl propiolate (1.2 mmol) and triethylamine (1.5 mmol) to the reaction mixture.

-

Reaction : Stir the resulting mixture at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup : Upon completion, remove the solvent under reduced pressure. Add water (20 mL) to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the desired ethyl indolizine-1-carboxylate product.

Data Presentation

| Parameter | Value | Reference |

| Reaction Type | 1,3-Dipolar Cycloaddition | [4] |

| Reactants | 4-substituted pyridine, phenacyl bromide, ethyl propiolate | [4] |

| Base | Triethylamine | [4] |

| Solvent | Acetone | [4] |

| Temperature | Room Temperature | [4] |

| Typical Yield | 70-85% (for analogues) | [4] |

Core Transformation: Catalytic Hydrogenation of the Indolizine Ring

The pivotal step in this synthetic strategy is the reduction of the aromatic indolizine ring to the saturated indolizidine core. Heterogeneous catalytic hydrogenation provides a powerful method for this transformation, often proceeding with high stereoselectivity.[5]

Synthetic Workflow

The substituted this compound is subjected to high-pressure hydrogenation using a rhodium catalyst, which selectively reduces the pyridine-derived portion of the bicyclic system.

Caption: Workflow for the hydrogenation of a substituted indolizine.

Experimental Protocol: Heterogeneous Hydrogenation of Indolizine 5

This protocol is based directly on the diastereoselective hydrogenation of a tetrasubstituted indolizine reported by Cormanich, et al.[5]

-

Preparation : In a high-pressure hydrogenation reactor, dissolve the indolizine starting material (120 mg, 0.315 mmol) in ethyl acetate (5 mL).

-

Catalyst Addition : Add 5% Rhodium on Alumina (Rh/Al₂O₃) (12 mg, 10% w/w) to the solution.

-

Hydrogenation : Seal the reactor and replace the atmosphere with hydrogen gas. Pressurize the reactor to 80 bar with H₂.

-

Reaction : Stir the reaction mixture vigorously for 48 hours at room temperature.

-

Workup : After 48 hours, carefully vent the reactor and purge the atmosphere with nitrogen gas.

-

Purification : Filter the reaction mixture through a plug of Celite® to remove the catalyst. Rinse the plug with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Data Presentation: Hydrogenation of Tetrasubstituted Indolizine 5

| Parameter | Value | Reference |

| Substrate | Polysubstituted Indolizine (5) | [5] |

| Catalyst | 5% Rh/Al₂O₃ (10% w/w) | [5] |

| Solvent | Ethyl Acetate | [5] |

| H₂ Pressure | 80 bar | [5] |

| Temperature | Room Temperature | [5] |

| Time | 48 hours | [5] |

| Product(s) | trans-ketone (6b) and cis-alcohol (9) | [5] |

| Yield of trans-ketone | 30% | [5] |

Note: The reported reaction demonstrates partial hydrogenation to a tetrahydroindolizinone, showcasing the selective reduction of the pyridine ring portion, which is the key transformation for accessing the indolizidine core.[5]

Functional Group Interconversion: Ester Reduction

Following the successful saturation of the indolizine core, the ethyl ester at the C-2 position serves as a synthetic handle for further modifications. A common and synthetically useful transformation is its reduction to a primary alcohol (a hydroxymethyl group) using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄).[6][7]

Synthetic Workflow

The ethyl indolizidine-2-carboxylate is treated with LiAlH₄ in an anhydrous ether solvent, followed by an aqueous workup to quench the excess reagent and protonate the resulting alkoxide to yield the final alcohol.

Caption: Workflow for the LiAlH4 reduction of the ester.

Experimental Protocol: General Procedure for Ester Reduction

This is a general protocol for the LiAlH₄ reduction of a piperidine-carboxylate ester, which is structurally analogous to an indolizidine-carboxylate.[6]

-

Reaction Setup : To a flame-dried, three-necked flask under an inert nitrogen atmosphere, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition : Cool the suspension to 0 °C using an ice bath. Add a solution of the ethyl indolizidine-2-carboxylate (1.0 equivalent) in anhydrous THF dropwise via an addition funnel, maintaining the temperature at 0 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.

-

Quenching (Fieser workup) : Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Workup : Stir the resulting granular precipitate vigorously for 30 minutes. Filter the solid through a pad of Celite® and wash thoroughly with ethyl acetate.

-

Purification : Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (indolizidin-2-yl)methanol, which can be purified further if necessary.

Data Presentation

| Parameter | Value | Reference |

| Reaction Type | Ester Reduction | [6][7] |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [6][7] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [6][7] |

| Temperature | 0 °C to Room Temperature | [6] |

| Typical Yield | >90% | [7] |

Conclusion

The synthetic pathway outlined in this guide demonstrates the utility of this compound as a practical and effective precursor for accessing the indolizidine alkaloid core. The strategy relies on a robust 1,3-dipolar cycloaddition to construct the aromatic precursor, followed by a key diastereoselective catalytic hydrogenation to establish the saturated bicyclic framework. Subsequent, high-yielding functional group manipulations, such as ester reduction, pave the way for the synthesis of a wide variety of complex natural products. This approach offers researchers a reliable and adaptable blueprint for the construction of novel indolizidine derivatives for applications in chemical biology and drug discovery.

References

- 1. Indolizine synthesis [organic-chemistry.org]

- 2. soc.chim.it [soc.chim.it]

- 3. jbclinpharm.org [jbclinpharm.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Structural and Chemical Isomers of Indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole, a heterocyclic aromatic compound with the chemical formula C₈H₇N, is a cornerstone of medicinal chemistry and chemical biology.[1] Its bicyclic structure, comprising a fused benzene and pyrrole ring, is a prevalent scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals.[2][3] The unique electronic properties of the indole nucleus, particularly the reactivity of the C3 position, make it a versatile building block for the synthesis of diverse bioactive molecules.[2] Understanding the structural and chemical isomerism of indole is paramount for researchers in drug discovery and development, as subtle changes in molecular architecture can lead to profound differences in physicochemical properties, biological activity, and metabolic stability.

This technical guide provides a comprehensive overview of the structural and chemical isomers of indole, including positional isomers and tautomers. It details experimental protocols for their synthesis and characterization, presents quantitative data in structured tables for easy comparison, and visualizes a key signaling pathway involving indole.

Structural Isomers of Indole

Structural isomers of indole possess the same molecular formula (C₈H₇N) but differ in the connectivity of their atoms. The most notable structural isomers are isoindole and indolizine, which exhibit distinct electronic structures and stabilities compared to indole.

Indole, Isoindole, and Indolizine

Indole is a highly stable aromatic compound. In contrast, its isomers, isoindole and indolizine, are significantly less stable and are typically isolated as substituted derivatives.[4] The relative stability of these isomers is a topic of computational and theoretical interest, with studies indicating that the arrangement of the nitrogen atom within the bicyclic system dramatically influences the aromaticity and electronic properties of the molecule.[5]

Table 1: Calculated Physicochemical Properties of Indole and its Structural Isomers

| Property | Indole | Isoindole | Indolizine |

| EHOMO (eV) | -2.75 | -5.2 | -5.34 |

| ELUMO (eV) | -0.13 | -0.9 | -1.04 |

| Hardness (η) (eV) | -1.31 | -2.15 | -2.15 |

| Dipole Moment (D) | 2.11 | Not available | Not available |

| pKa | 16.7 | Not available | Not available |

Data sourced from computational studies.[5]

Positional Isomers

Positional isomers of indole are derivatives where substituents are located at different positions on the indole ring. The location of these substituents can dramatically alter the molecule's shape, polarity, and ability to interact with biological targets. For example, the position of a functional group can influence hydrogen bonding, steric interactions, and the overall electronic distribution of the molecule.

A notable example is the difference in biological activity between 3-substituted and other positional isomers. The C3 position is the most nucleophilic and reactive site for electrophilic substitution.[2]

Chemical Isomers: Tautomerism in Indole Derivatives

Tautomers are isomers that readily interconvert through a chemical reaction, most commonly the migration of a proton. In the context of indole chemistry, keto-enol tautomerism is particularly significant, especially in derivatives with carbonyl functionalities.

Keto-Enol Tautomerism

Indole-3-carbaldehyde, for instance, exists predominantly in its keto form. However, its enol tautomer, (Z)-indol-3-ylidenemethanol, can be studied computationally.[6][7] Computational studies have shown that the keto form is thermodynamically more stable.[6][7] In aqueous solution, the equilibrium heavily favors the keto form (99.98%) over the enol form (0.12%).[6][7] This instability of the enol form is a likely reason it has not been synthetically isolated.[6][7]

The keto-enol tautomerism of indole derivatives plays a crucial role in their biological activity and reactivity. The different tautomeric forms can exhibit distinct binding affinities for enzymes and receptors.

Table 2: Calculated Properties of Indole-3-carbaldehyde Tautomers

| Property | 1H-indole-3-carbaldehyde (Keto) | (Z)-indol-3-ylidenemethanol (Enol) |

| Relative Stability | More Stable | Less Stable |

| Equilibrium in Aqueous Medium | 99.98% | 0.12% |

Data sourced from computational studies.[6][7]

Synthesis of Indole and its Isomers

The synthesis of the indole scaffold and its isomers is a well-established field of organic chemistry, with numerous named reactions developed for this purpose.

Fischer Indole Synthesis

The Fischer indole synthesis is one of the oldest and most versatile methods for preparing indoles.[8][9] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[10]

This protocol provides a representative example of the Fischer indole synthesis.

Materials:

-

Phenylhydrazine

-

Deoxybenzoin (1,2-diphenylethanone)

-

Glacial acetic acid

-

Ethanol

Procedure:

-

Formation of the Phenylhydrazone: In a round-bottom flask, dissolve deoxybenzoin (1 equivalent) in ethanol. Add phenylhydrazine (1.1 equivalents) to the solution. Heat the mixture at reflux for 1 hour.

-

Cyclization: To the reaction mixture, add glacial acetic acid. Continue to heat the mixture at reflux for an additional 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of solution. If so, collect the solid by vacuum filtration. If not, pour the reaction mixture into ice-water to induce precipitation. The crude product can be purified by recrystallization from ethanol or another suitable solvent.

Synthesis of Isoindole and Indolizine

The synthesis of the less stable isomers, isoindole and indolizine, often requires specific strategies to manage their reactivity.

A common method for synthesizing isoindole derivatives involves the intramolecular 1,3-dipolar cycloaddition of an azide onto an alkene.[11] For instance, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can be heated in a solvent like toluene or DMF at 100°C to yield isoindole derivatives.[11]

The synthesis of indolizines can be achieved through various methods, including the dehydrogenative Heck annelation, which has been used to prepare brightly fluorescent indolizino[3,4,5-ab]isoindoles.[12]

Analytical Characterization and Separation of Indole Isomers

The differentiation and separation of indole isomers are crucial for their identification and for ensuring the purity of synthesized compounds. Spectroscopic and chromatographic techniques are the primary tools for this purpose.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for distinguishing between indole isomers. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their position on the indole ring. For example, in methyl-substituted indoles, the chemical shift of the methyl group's protons and carbon can clearly indicate its point of attachment. The methyl group at C2 is typically more deshielded (appears at a more downfield region) than a methyl group at C3.[13]

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Indole in DMSO-d₆

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 11.08 | - |

| C2 | 7.39 | 124.1 |

| C3 | 6.45 | 102.1 |

| C4 | 7.55 | 120.8 |

| C5 | 7.03 | 121.8 |

| C6 | 7.10 | 119.2 |

| C7 | 7.42 | 111.3 |

| C8 | - | 135.8 |

| C9 | - | 128.0 |

Data sourced from NMR spectral data.[14]

Infrared (IR) and UV-Vis Spectroscopy: IR spectroscopy can provide information about the functional groups present in indole isomers, while UV-Vis spectroscopy reveals differences in their electronic transitions.

Chromatographic Separation

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile indole isomers. The choice of the GC column and temperature program is critical for achieving good resolution.

This protocol provides a general framework for the GC-MS analysis of indole derivatives.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., HP 6890 GC with an HP 5973 Mass Selective Detector).[15]

-

Capillary column: HP-5MS (30 m × 0.25 mm; film thickness 0.25 µm).[15]

GC Conditions:

-

Carrier gas: Helium at a flow rate of 1 mL/min.[15]

-

Injector temperature: 280 °C.[15]

-

Oven temperature program: Initial temperature of 40 °C for 5 min, then ramp to 60 °C at 30 °C/min, then to 230 °C at 6 °C/min (hold for 10 min), and finally to 280 °C at 30 °C/min (hold for 30 min).[15]

-

Injection mode: Split (e.g., 5:1).[15]

MS Conditions:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS is particularly useful for the analysis of less volatile or thermally labile indole isomers. Reversed-phase chromatography is commonly employed.

This protocol outlines a method for the analysis of indole compounds in biological or beverage samples.

Instrumentation:

-

HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[16]

LC Conditions:

-

Column: C18 reverse-phase column (e.g., Synergi Fusion C18, 4 µm, 250 × 2.0 mm).[17]

-

Mobile phase: A gradient of 0.1% aqueous formic acid (A) and methanol (B).[17]

-

Flow rate: As optimized for the specific column and separation.

MS/MS Conditions:

-

Ionization mode: Positive electrospray ionization (ESI+).

-

Acquisition mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[16] Specific precursor-to-product ion transitions are monitored for each target analyte.

Biological Activity of Indole Isomers

The isomeric form of an indole derivative is a critical determinant of its biological activity. Changes in substituent position can lead to significant differences in efficacy and selectivity.

Antimicrobial Activity

Numerous indole derivatives have been investigated for their antimicrobial properties. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antibacterial or antifungal potency.

Table 4: Minimum Inhibitory Concentration (MIC, µg/mL) of Selected Indole Derivatives

| Compound | S. aureus | MRSA | E. coli | B. subtilis | C. albicans | C. krusei |

| Indole-thiadiazole (2h) | 6.25 | - | - | - | - | - |

| Indole-triazole (3d) | 6.25 | - | - | - | - | - |

| Compound 1b | - | - | - | - | 3.125 | - |

| Compound 2b-d | - | - | - | - | 3.125 | - |

| Compound 3b-d | - | - | - | - | 3.125 | - |

| Compound 6f | - | - | - | - | 2 | - |

| Ampicillin (Standard) | - | - | 500 | - | - | - |

| Fluconazole (Standard) | - | - | - | - | 250 | - |

Data compiled from various antimicrobial studies.[18][19]

Anticancer Activity

Indole-based compounds are a rich source of potential anticancer agents. The half-maximal inhibitory concentration (IC₅₀) is used to quantify the effectiveness of a compound in inhibiting cancer cell growth.

Table 5: IC₅₀ Values (µM) of Selected Indole Derivatives Against Cancer Cell Lines

| Compound | HeLa (Cervical Cancer) | A549 (Lung Cancer) |

| SVM-2 | 5.18 | - |

| SVM-4 | 4.89 | - |

| SVM-5 | 14.2 | 13.3 |

| Cisplatin (Standard) | 21.3 | 15.1 |

Data sourced from anticancer activity studies.[20]

Indole in Biological Signaling

Indole is not just a structural motif in bioactive compounds; it also functions as a signaling molecule in microbial communities, particularly in the context of quorum sensing.

Indole-mediated Quorum Sensing in E. coli

In Escherichia coli, indole plays a crucial role in regulating various physiological processes, including biofilm formation, motility, and acid resistance, through its interaction with the SdiA protein.[21] SdiA is a transcriptional regulator that senses N-acyl-homoserine lactones (AHLs), which are common quorum sensing signal molecules in Gram-negative bacteria. Indole can modulate the activity of SdiA, thereby influencing the expression of genes involved in biofilm formation.[21]

Below is a diagram illustrating the simplified signaling pathway of indole's influence on biofilm formation in E. coli.

Caption: Indole signaling pathway in E. coli affecting biofilm formation.

Conclusion

The structural and chemical isomerism of indole presents a rich and complex field of study with profound implications for drug discovery and chemical biology. The subtle variations in the arrangement of atoms within the indole framework give rise to a diverse array of compounds with distinct physicochemical properties and biological activities. A thorough understanding of these isomeric forms, coupled with robust synthetic and analytical methodologies, is essential for the rational design and development of novel indole-based therapeutics. This guide has provided a foundational overview of these key aspects, offering valuable insights and practical protocols for researchers in the field.

References

- 1. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemcess.com [chemcess.com]

- 3. Indole - Wikipedia [en.wikipedia.org]

- 4. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Computational Investigations on Stability and Equilibrium Composi...: Ingenta Connect [ingentaconnect.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. testbook.com [testbook.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides [organic-chemistry.org]

- 12. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. notulaebotanicae.ro [notulaebotanicae.ro]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Indole is an inter-species biofilm signal mediated by SdiA - PMC [pmc.ncbi.nlm.nih.gov]

The Indolizine Scaffold: A Comprehensive Technical Guide to its History, Discovery, and Significance in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indolizine core, a privileged heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its prevalence in natural products and its versatile pharmacological profile. This technical guide provides an in-depth exploration of the history and discovery of the indolizine scaffold, detailing its initial synthesis and key historical milestones. It offers a comprehensive overview of the primary synthetic methodologies, including classical condensation reactions and modern cycloaddition strategies, complete with detailed experimental protocols for seminal synthetic procedures. Quantitative data, including reaction yields and spectroscopic information for the parent indolizine and key derivatives, are systematically presented in tabular format for comparative analysis. Furthermore, this guide elucidates the intricate signaling pathways modulated by indolizine derivatives, with a particular focus on their anticancer mechanisms, such as the inhibition of tubulin polymerization and interference with the Wnt/β-catenin pathway. Finally, a generalized experimental workflow for the synthesis and screening of novel indolizine-based bioactive compounds is presented, providing a practical roadmap for researchers in the field.

A Historical Journey: The Unveiling of the Indolizine Scaffold

The story of the indolizine scaffold begins in the late 19th century. In 1890, the Italian chemist Angeli first described a compound related to this heterocyclic system.[1] However, it was not until 1912 that the parent indolizine molecule was first synthesized and characterized by Scholtz.[1][2] Initially named "pyrrocoline," the structure was later confirmed, and the name indolizine was adopted.[1] Another key figure in the early exploration of indolizine chemistry was Chichibabin, who developed a general method for the synthesis of 2-substituted indolizines in 1927, a reaction that now bears his name.[3] These foundational discoveries paved the way for over a century of research into the synthesis and biological activities of this intriguing heterocyclic system.

A visual timeline of these key discoveries is presented below.

Synthetic Strategies: Crafting the Indolizine Core

The synthesis of the indolizine scaffold has evolved significantly since its discovery. The primary approaches can be broadly categorized into condensation reactions and cycloaddition reactions.

Classical Condensation Approaches

The first synthesis of indolizine, reported by Scholtz in 1912, involved the high-temperature treatment of 2-methylpyridine with acetic anhydride to form an intermediate termed "picolide," which upon hydrolysis, yielded the parent indolizine.[1][2]

Experimental Protocol: Scholtz Synthesis of Indolizine

Materials:

-

2-methylpyridine (α-picoline)

-

Acetic anhydride

-

Hydrochloric acid (for hydrolysis)

-

Sodium hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: A mixture of 2-methylpyridine and a molar excess of acetic anhydride is placed in a sealed, high-pressure reaction vessel.

-

Heating: The reaction mixture is heated to a high temperature, typically in the range of 200-220 °C, for several hours.[2]

-

Isolation of "Picolide": After cooling, the excess acetic anhydride is removed under reduced pressure. The resulting residue, the "picolide" intermediate, is a crystalline solid.

-

Hydrolysis: The crude "picolide" is subjected to acid hydrolysis by refluxing with a solution of hydrochloric acid.

-

Workup: The acidic solution is cooled and then neutralized with a sodium hydroxide solution. The aqueous mixture is extracted with an organic solvent like diethyl ether.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent, and the solvent is removed by evaporation to yield the crude indolizine. Further purification can be achieved by distillation or chromatography.

Developed by Aleksei Chichibabin in 1927, this method provides a versatile route to 2-substituted indolizines through the cyclization of N-phenacylpyridinium halides.[3] The reaction is typically carried out in the presence of a base.

Experimental Protocol: Chichibabin Synthesis of 2-Phenylindolizine

Materials:

-

Pyridine

-

2-Bromoacetophenone (phenacyl bromide)

-

Sodium bicarbonate or other suitable base

-

Solvent (e.g., ethanol or acetone)

Procedure:

-

Quaternization: Pyridine is reacted with 2-bromoacetophenone in a suitable solvent (e.g., acetone) at room temperature or with gentle heating to form N-phenacylpyridinium bromide. The salt often precipitates from the solution and can be collected by filtration.

-

Cyclization: The N-phenacylpyridinium bromide is suspended in a solvent (e.g., ethanol) and treated with an aqueous solution of a base, such as sodium bicarbonate.

-

Reaction: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete, the mixture is cooled, and water is added to precipitate the crude 2-phenylindolizine.

-

Purification: The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 2-phenylindolizine.

Modern Cycloaddition Strategies

The advent of cycloaddition reactions has provided highly efficient and regioselective methods for the synthesis of a wide array of indolizine derivatives.

This is one of the most powerful and widely used methods for constructing the indolizine ring system. It involves the reaction of a pyridinium ylide, a 1,3-dipole, with a dipolarophile, typically an electron-deficient alkene or alkyne.

Experimental Protocol: 1,3-Dipolar Cycloaddition for Indolizine Synthesis

Materials:

-

A substituted pyridine (e.g., pyridine, 4-methylpyridine)

-

An α-halo carbonyl compound (e.g., ethyl bromoacetate, phenacyl bromide)

-

A dipolarophile (e.g., dimethyl acetylenedicarboxylate (DMAD), maleimide)

-

A base (e.g., triethylamine, potassium carbonate)

-

Anhydrous solvent (e.g., acetonitrile, dichloromethane)

Procedure:

-

Formation of the Pyridinium Salt: The pyridine derivative is reacted with the α-halo carbonyl compound in an anhydrous solvent at room temperature or with gentle heating to form the corresponding pyridinium salt. The salt can be isolated or generated in situ.

-

Generation of the Pyridinium Ylide: The pyridinium salt is treated with a base (e.g., triethylamine) in an anhydrous solvent. This deprotonates the α-carbon to the carbonyl group, generating the pyridinium ylide in situ.

-

Cycloaddition: The dipolarophile is added to the reaction mixture containing the in situ generated pyridinium ylide. The reaction is typically stirred at room temperature or heated, depending on the reactivity of the substrates.

-

Aromatization (if necessary): If an alkene is used as the dipolarophile, the initial cycloadduct is a dihydroindolizine, which may require an oxidation step (e.g., with a mild oxidizing agent like chloranil or exposure to air) to afford the aromatic indolizine. When an alkyne is used, the indolizine is formed directly.

-

Workup and Purification: The reaction mixture is typically washed with water to remove the base and any salts. The organic layer is dried, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel or recrystallization.

The general synthetic scheme for the 1,3-dipolar cycloaddition is depicted below.

Quantitative Data on the Indolizine Scaffold

This section provides key quantitative data for the parent indolizine molecule and some of its simple derivatives, including typical yields for various synthetic methods and characteristic spectroscopic data.

Synthetic Yields

The efficiency of indolizine synthesis varies significantly depending on the chosen method and the specific substrates. The following table summarizes typical yields for the major synthetic routes.

| Synthesis Method | Substituents | Typical Yield (%) | Reference(s) |

| Scholtz Synthesis | Unsubstituted | Low to Moderate | [1][2] |

| Chichibabin Reaction | 2-Aryl/Alkyl | Moderate to Good | [3] |

| 1,3-Dipolar Cycloaddition | Variably substituted | Good to Excellent | |

| Boekelheide Synthesis | Unsubstituted | 35-50% | [1] |

Spectroscopic Data

The structural characterization of indolizine and its derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: 1H and 13C NMR Spectroscopic Data for Indolizine (in CDCl3)

| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 1 | ~6.5 | ~111.9 |

| 2 | ~6.2 | ~103.5 |

| 3 | ~7.0 | ~117.2 |

| 5 | ~7.5 | ~125.5 |

| 6 | ~6.6 | ~111.3 |

| 7 | ~6.4 | ~112.7 |

| 8 | ~7.2 | ~120.3 |

| 8a | - | ~133.8 |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry: The parent indolizine has a molecular weight of 117.15 g/mol . The electron impact mass spectrum (EI-MS) typically shows a prominent molecular ion peak (M+) at m/z = 117.[4]

Biological Significance and Signaling Pathways

Indolizine derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.[5] Their anticancer properties are particularly well-documented and are mediated through various signaling pathways.

Anticancer Activity

A significant number of indolizine derivatives exert their anticancer effects by disrupting the microtubule dynamics within cancer cells.[6] They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization into functional microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Certain indolizine derivatives have been shown to inhibit this pathway by targeting key components such as β-catenin.[1][7] By inhibiting the nuclear translocation of β-catenin or its interaction with transcription factors, these compounds can downregulate the expression of genes that promote cancer cell growth and survival.

The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Some indolizine derivatives have been found to exert their anticancer effects by activating p53.[1] This activation can lead to cell cycle arrest, allowing for DNA repair, or induce apoptosis in cells with irreparable damage, thereby preventing the proliferation of cancer cells.

Experimental Workflow: From Synthesis to Biological Screening

The development of new bioactive indolizine derivatives follows a systematic workflow that integrates chemical synthesis with biological evaluation. A generalized workflow is presented below.

This workflow begins with the synthesis of a library of indolizine derivatives using the methods described in Section 2. Following purification and thorough structural characterization, the compounds are subjected to high-throughput screening (HTS) to identify initial "hits" with promising biological activity. These hits then undergo further investigation to establish structure-activity relationships (SAR), which guide the design and synthesis of more potent and selective analogs in the lead optimization phase. Promising lead compounds may then advance to preclinical and, eventually, clinical studies.

Conclusion

The indolizine scaffold, since its discovery over a century ago, has proven to be a rich source of biologically active molecules. Its synthetic accessibility, coupled with its diverse pharmacological profile, continues to make it a highly attractive target for medicinal chemists and drug discovery professionals. The historical syntheses of Scholtz and Chichibabin laid the groundwork for the development of more modern and efficient methods, such as the 1,3-dipolar cycloaddition, which have enabled the creation of vast libraries of indolizine derivatives. The elucidation of their mechanisms of action, particularly in the context of cancer, has revealed their ability to modulate key signaling pathways, including those involved in cell division and proliferation. As our understanding of the chemistry and biology of the indolizine scaffold deepens, it is poised to yield novel therapeutic agents for a range of diseases for years to come.

References

- 1. Synthesis, characterization and biological evaluation of anti-cancer indolizine derivatives via inhibiting β-catenin activity and activating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. d-nb.info [d-nb.info]

- 4. Indolizine | C8H7N | CID 9230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of Indolizine_Chemicalbook [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Inhibitory activities of indolizine derivatives: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

ethyl indolizine-2-carboxylate molecular structure and numbering

An In-depth Technical Guide on Ethyl Indolizine-2-carboxylate

This guide provides a comprehensive overview of the molecular structure, numbering, and key chemical data for this compound, targeted at researchers, scientists, and professionals in drug development.

Molecular Structure and Numbering

This compound is a heterocyclic compound featuring an indolizine core. The indolizine skeleton is composed of a fused pyridine and pyrrole ring system.[1] The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is this compound.[2] The structure is characterized by an ethyl carboxylate group substituted at the 2-position of the indolizine ring.

The standard numbering of the indolizine ring begins at the carbon atom adjacent to the nitrogen in the five-membered ring and proceeds around the pyrrole portion before numbering the carbons of the six-membered ring. The bridgehead nitrogen atom is assigned the number 4.

Below is a diagram illustrating the molecular structure and the official numbering scheme.

Caption: Molecular structure and numbering of this compound.

Quantitative Data

The following tables summarize the key properties of this compound.

Table 1: General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₁NO₂ | [2][3][4] |

| Molecular Weight | 189.21 g/mol | [2][3] |

| CAS Number | 153274-63-6 | [2][3][4] |

| Physical State | Solid | [4] |

| SMILES | CCOC(=O)C1=CN2C=CC=CC2=C1 | [2] |

| InChI Key | QGWGRWMQFFGAQV-UHFFFAOYSA-N | [2] |

Table 2: Spectroscopic Data

| Type | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.85 (d, J= 6.3 Hz, 1.0 Hz, 1H), 7.80 (s, 1H), 7.36 (d, J = 9.2 Hz, 1H), 6.83 (s, 1H), 6.68 (dd, J = 9.0 Hz, 6.3 Hz, 1H), 6.53 (td, J= 6.9 Hz, 1.2 Hz, 1H), 4.35 (q, J= 7.1 Hz, 2H), 1.38 (t, J= 7.1 Hz, 3H) | [3] |

Note: Detailed crystallographic data, such as specific bond lengths and angles for this compound, were not available in the searched literature. Much of the publicly available crystallographic and mass spectrometry data corresponds to its isomer, ethyl indole-2-carboxylate (CAS: 3770-50-1).[5][6][7]

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the thermal cyclization of an acrylate precursor.[3]

Starting Material: Ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate

Procedure:

-

Add ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate (7.0 g, 28 mmol) to a 25 mL flask.

-

Heat the flask to 120 °C under a nitrogen atmosphere, with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete after approximately 55 minutes.

-

Once complete, dilute the reaction mixture with 50 mL of a 5% Methanol:Ethyl Acetate solution.

-

Purify the mixture by passing it through a thick pad of silica gel, using 5% Methanol:Ethyl Acetate as the eluent.

-

Concentrate the collected eluent to yield the product as a dark solid.

Yield: 4.02 g (21.2 mmol, 75% yield).[3]

Below is a workflow diagram illustrating the synthesis and purification process.

Caption: Workflow for the synthesis of this compound.

References

- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 2. Buy this compound (EVT-1203155) | 153274-63-6 [evitachem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Ethyl indole-2-carboxylate | C11H11NO2 | CID 73125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl Indolizine-2-carboxylate (CAS Number 153274-63-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological activities, and suppliers of Ethyl Indolizine-2-carboxylate, identified by CAS number 153274-63-6. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical and Physical Properties

This compound is a heterocyclic compound belonging to the indolizine family.[1] It is characterized by a nitrogen-containing bicyclic structure. The quantitative and qualitative properties of this compound are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 153274-63-6 |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₁H₁₁NO₂[1] |

| Molecular Weight | 189.21 g/mol [1] |

| SMILES | CCOC(=O)C1=CN2C=CC=CC2=C1[1] |

| InChI Key | QGWGRWMQFFGAQV-UHFFFAOYSA-N[1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid | [2] |

| Appearance | Brown to white solid | [2] |

| Melting Point | 70-71 °C | [2] |

| Boiling Point | Not widely reported | [1] |

| Solubility | Generally soluble in organic solvents such as ethanol and dichloromethane.[1] | |

| Stability | Exhibits stability under standard laboratory conditions but may decompose under extreme temperatures or reactive environments.[1] | |

| Reactivity | Reacts readily with electrophiles due to the nucleophilic nature of the nitrogen atom within the indolizine ring.[1] |

Table 3: Spectroscopic Data

| Spectrum Type | Data |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.85 (d, J= 6.3 Hz, 1.0 Hz, 1H), 7.80 (s, 1H), 7.36 (d, J = 9.2 Hz, 1H), 6.83 (s, 1H), 6.68 (dd, J = 9.0 Hz, 6.3 Hz, 1H), 6.53 (td, J= 6.9 Hz, 1,2 Hz, 1H), 4.35 (q, J= 7.1 Hz, 2H), 1.38 (t, J= 7.1 Hz, 3H) |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, including cyclization reactions. One documented method involves the thermal cyclization of an acrylate precursor.

Experimental Protocol: Synthesis from Ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate

This protocol describes the synthesis of this compound from ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate.

Materials:

-

Ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate (7.0 g, 28 mmol)

-

5% Methanol in Ethyl Acetate (MeOH:EtOAc)

-

Silica Gel (SiO₂)

-

Nitrogen atmosphere

-

25 mL flask and standard laboratory glassware

Procedure:

-

To a 25 mL flask, add ethyl 2-(acetoxy(pyridin-2-yl)methyl)acrylate (7.0 g, 28 mmol).

-

Stir the acrylate at 120 °C under a nitrogen atmosphere.

-

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete after approximately 55 minutes.

-

Once complete, dilute the reaction mixture in 50 mL of 5% MeOH:EtOAc.

-

Pass the diluted mixture through a thick pad of SiO₂ using 5% MeOH:EtOAc as the eluent.

-

Concentrate the eluent to yield a dark solid (4.02 g, 21.2 mmol, 75% yield).

Potential Biological Activities and Signaling Pathways

While specific biological studies on this compound are limited, the broader class of indolizine derivatives has been extensively investigated for various pharmacological activities. This compound serves as a precursor for widespread indolizidine alkaloids and its derivatives have shown potential as organic fluorescent molecules for biological applications.[1] The indolizine scaffold is recognized for its role in the synthesis of molecules with potential antimicrobial and anticancer properties.[1]

Anticancer Activity of Indolizine Derivatives (General)

Several studies have highlighted the anticancer potential of indolizine derivatives. The proposed mechanisms of action for this class of compounds are diverse and can include:

-

Inhibition of Tubulin Polymerization: Certain indolizine derivatives have been shown to interact with the colchicine-binding site of tubulin, thereby inhibiting microtubule formation and arresting the cell cycle.

-

EGFR Signaling Disruption: Some derivatives have demonstrated the ability to inhibit the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.

-

Induction of Apoptosis: Indolizine compounds have been observed to induce programmed cell death (apoptosis) in various cancer cell lines.

-

Inhibition of β-catenin and Activation of p53: Research has indicated that some indolizine scaffolds can exert their anticancer effects by inhibiting β-catenin activity and activating the tumor suppressor protein p53.

Below is a generalized diagram illustrating a potential mechanism of action for an indolizine derivative as an anticancer agent, based on the activities reported for the compound class.

CNS Activity of Indolizine Derivatives (General)

Indolizine derivatives have also been investigated for their effects on the Central Nervous System (CNS). Some have been identified as potent 5-HT3 receptor antagonists. The 5-HT3 receptor is a ligand-gated ion channel, and its antagonists are used to manage nausea and vomiting, particularly in the context of chemotherapy.

The diagram below illustrates the general mechanism of 5-HT3 receptor antagonism.

Suppliers

This compound (CAS 153274-63-6) is available from several chemical suppliers. Researchers should verify the purity and specifications with the respective supplier before purchase.

Table 4: List of Potential Suppliers

| Supplier | Location |

| EvitaChem | - |

| Hoffman Fine Chemicals | - |

| ChemicalBook | - |

| BLD Pharm | - |

| ChemScene | - |

| Tokyo Chemical Industry (TCI) | Global |

| Sigma-Aldrich | Global |

Disclaimer: The information provided in this technical guide is for research and informational purposes only. The biological activities described are largely based on studies of the broader class of indolizine derivatives and may not be directly applicable to this compound. Researchers should conduct their own experiments to verify the properties and activities of this specific compound. Always consult the Safety Data Sheet (SDS) from the supplier before handling any chemical.

References